Vildagliptin impurity A-F
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Overview
Description
Vildagliptin impurity A-F are by-products or degradation products associated with the synthesis and stability of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. These impurities are crucial for quality control and regulatory compliance in pharmaceutical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin impurities typically involves multiple steps starting from L-proline. For example, one method includes reacting methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound. This intermediate then undergoes condensation with 3-amino-1-hydroxyadamantane, followed by a self-condensation reaction under alkaline conditions to yield the impurity .
Industrial Production Methods
Industrial production of Vildagliptin and its impurities involves optimized processes to ensure high yield and purity. These methods often include advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Vildagliptin impurities can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can convert certain functional groups within the impurities.
Substitution: Halogenation or other substitution reactions can modify the impurity structure.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for acylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions are structurally related to Vildagliptin but may include additional functional groups or altered configurations, which are identified and quantified using analytical techniques like HPLC .
Scientific Research Applications
Vildagliptin impurities have several scientific research applications:
Chemistry: Used as reference standards in analytical chemistry to ensure the purity of Vildagliptin.
Biology: Studied for their biological activity and potential effects on metabolic pathways.
Medicine: Evaluated for their safety and efficacy as part of the drug development process.
Industry: Utilized in quality control processes to maintain the integrity of pharmaceutical products.
Mechanism of Action
The mechanism of action for Vildagliptin impurities involves their interaction with the DPP-4 enzyme, similar to Vildagliptin. By inhibiting DPP-4, these impurities can affect the levels of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP), thereby influencing glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Vildagliptin include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
- Linagliptin
Uniqueness
Vildagliptin impurities are unique in their specific structural modifications, which can influence their pharmacokinetic and pharmacodynamic properties. These differences are critical for understanding the safety and efficacy of the parent drug .
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10) |
InChI Key |
GVQWXLTWWOSRCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)O |
Origin of Product |
United States |
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